molecular formula C17H16O4 B14186227 7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate CAS No. 914615-27-3

7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate

Cat. No.: B14186227
CAS No.: 914615-27-3
M. Wt: 284.31 g/mol
InChI Key: JNSQEASREOZUDZ-UHFFFAOYSA-N
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Description

7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate is a chemical compound with a complex structure that includes both ester and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction conditions often require an acid catalyst to facilitate the esterification process. The specific synthetic route may involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new esters or amides.

Scientific Research Applications

7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological molecules. The alkyne groups can participate in click chemistry reactions, forming stable triazole rings that are useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with similar ester functional group but lacks the alkyne groups.

    Methyl benzoate: Another ester with a similar structure but different alkyl group.

    Phenylacetylene: Contains an alkyne group but lacks the ester functionality.

Uniqueness

7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate is unique due to the presence of both ester and alkyne groups, which provide a combination of reactivity and functionality not found in simpler esters or alkynes. This dual functionality makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

914615-27-3

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(7-ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl) benzoate

InChI

InChI=1S/C17H16O4/c1-4-20-15(18)12-8-9-13-17(2,3)21-16(19)14-10-6-5-7-11-14/h5-7,10-11H,4H2,1-3H3

InChI Key

JNSQEASREOZUDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC#CC(C)(C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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